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thieno[2,3-f][1]benzothiole-4,8-dione

Cat. No.: B011667
CAS No.: 32281-36-0
M. Wt: 220.3 g/mol
InChI Key: SIUXRPJYVQQBAF-UHFFFAOYSA-N
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Description

Significance of Thiophene-Based Systems in Chemical Research

Among the diverse array of heterocyclic compounds, thiophene-based systems hold a position of particular prominence. Thiophene (B33073), a five-membered ring containing a sulfur atom, is a versatile building block in both medicinal chemistry and materials science. nih.govbohrium.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a substituent that can replace a phenyl ring in a drug candidate to modulate its properties. nih.gov This has led to the incorporation of thiophene in a wide range of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govpharmaguideline.com

In materials science, the sulfur atom in thiophene offers unique electronic properties, contributing to efficient electron transfer and environmental stability. mdpi.com Fused thiophene systems, known as thienoacenes, are particularly promising due to their enhanced planarity, extended molecular conjugation, and potential for strong intermolecular S···S interactions, all of which are beneficial for charge transport. mdpi.comacs.org These characteristics have made thiophene-based materials, especially fused systems, a major focus of research for developing high-performance organic electronic devices. mit.edumdpi.com

Research Context for Thieno[2,3-f]nih.govbenzothiole-4,8-dione

Within the broad family of fused thiophene systems, thieno[2,3-f] nih.govbenzothiole-4,8-dione, also known by its synonym Benzo[1,2-b:4,5-b']dithiophene-4,8-dione, has emerged as a significant research focus. ossila.comechemi.com This compound features a central benzene ring fused with two thiophene rings, with two ketone functionalities. Its planar and symmetrical structure facilitates strong π-π stacking and efficient electron delocalization, which are critical for charge transport in organic semiconductors. ossila.com As a result, thieno[2,3-f] nih.govbenzothiole-4,8-dione and its derivatives have been extensively investigated as building blocks for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com Its electron-rich nature also allows for the tuning of its electronic properties, such as the bandgap, through chemical modification, making it a versatile platform for the development of novel organic electronic materials. ossila.com

Physicochemical Properties of Thieno[2,3-f] nih.govbenzothiole-4,8-dione

The fundamental properties of thieno[2,3-f] nih.govbenzothiole-4,8-dione are crucial for understanding its behavior and potential applications. Below is a summary of its key physicochemical data.

PropertyValue
Molecular Formula C10H4O2S2 echemi.com
Molecular Weight 220.27 g/mol chemicalbook.com
CAS Number 32281-36-0 echemi.com
Appearance White to Amber to Dark green powder to crystal chemicalbook.com
Melting Point 260-262 °C echemi.comchemicalbook.com
Boiling Point 408.0±35.0 °C (Predicted) chemicalbook.com
Density 1.595 g/cm³ chemicalbook.com

This data is compiled from various chemical suppliers and databases.

Synthesis and Characterization

The synthesis of thieno[2,3-f] nih.govbenzothiole-4,8-dione and its derivatives is a key area of research, enabling the exploration of their properties and applications.

Synthetic Routes

While specific, detailed synthetic procedures for the parent thieno[2,3-f] nih.govbenzothiole-4,8-dione are often proprietary or found in specialized literature, general strategies for creating fused thiophene systems can be inferred. A common approach involves the construction of the fused ring system through cyclization reactions. For instance, a strategy for the synthesis of benzannulated thienothiophenes starts from a commercially available benzothiophene (B83047), which undergoes a series of reactions including bromination and Sonogashira coupling. acs.org Another general method for thiophene synthesis involves heating 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide. pharmaguideline.com

For derivatives, such as those used in polymer synthesis for solar cells, the synthetic routes can be more complex. For example, the synthesis of an acceptor unit based on a thieno[3,4-b]thiophene (B1596311) core embedded with a cyclohexane-1,4-dione involved a multi-step process to create a highly electron-deficient core, which was then used in Stille coupling reactions to form the final polymer. google.com

Spectroscopic and Electrochemical Analysis

The characterization of thieno[2,3-f] nih.govbenzothiole-4,8-dione and its derivatives relies heavily on spectroscopic and electrochemical techniques to elucidate their electronic structure and properties.

UV-Vis Absorption and Fluorescence

The electronic absorption and emission properties of fused thiophene systems are critical for their application in optoelectronic devices. The UV-Vis absorption spectra of these compounds provide insights into their electronic transitions. For example, derivatives of benzo[b]thieno[2,3-d]thiophene exhibit absorption maxima that can be influenced by the addition of other aromatic groups. mdpi.com The fluorescence spectra of substituted thieno[3,2-b] nih.govbenzothiophenes show that the emission wavelength can be shifted depending on the nature and position of the substituents. nih.gov For instance, a "push-pull" electronic interaction between electron-donating and electron-accepting groups can lead to a significant red-shift in the emission spectrum. nih.gov

Cyclic Voltammetry and HOMO/LUMO Energy Levels

Cyclic voltammetry is a powerful technique used to determine the electrochemical properties of these compounds, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are crucial for understanding and predicting the performance of organic electronic devices. For instance, in organic photovoltaics, the relative HOMO and LUMO levels of the donor and acceptor materials determine the open-circuit voltage and the efficiency of charge separation. The oxidation potentials of substituted thieno[3,2-b] nih.govbenzothiophenes have been shown to vary with the electronic nature of the substituents. nih.gov For derivatives of benzo[b]thieno[2,3-d]thiophene, the HOMO energy levels have been determined from the onset of the oxidation potential in their cyclic voltammograms. mdpi.com

Applications in Organic Electronics

The unique structural and electronic properties of thieno[2,3-f] nih.govbenzothiole-4,8-dione and its derivatives make them highly promising materials for a range of applications in organic electronics.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. The planar structure and potential for strong intermolecular interactions in fused thiophene systems like thieno[2,3-f] nih.govbenzothiole-4,8-dione make them excellent candidates for high-mobility p-type (hole-transporting) semiconductors. ossila.com

Derivatives of the closely related nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) have demonstrated excellent performance in OFETs. For example, solution-processable BTBT derivatives have achieved hole mobilities as high as 0.10 cm²/Vs. researchgate.net Furthermore, highly ordered thin films of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene, a π-extended thieno[3,2-b]thiophene (B52689) derivative, have exhibited even higher mobilities, reaching up to 3.0 cm²/Vs in vapor-deposited thin-film transistors. researchgate.net Copolymers incorporating a novel thieno[3,2-b]thiophene-diketopyrrolopyrrole monomer have shown exceptional hole mobilities of up to 1.95 cm² V⁻¹ s⁻¹, which was a record for polymer-based OFETs at the time of the report. acs.org

Organic Photovoltaics (OPVs)

Organic photovoltaics offer the potential for low-cost, flexible, and lightweight solar energy conversion. The efficiency of an OPV device depends on several factors, including the light absorption of the active layer and the efficiency of charge separation and transport. Fused thiophene-based materials are widely used as either the electron donor or acceptor component in the bulk heterojunction active layer of OPVs. mdpi.com

The incorporation of a fused-thiophene unit into the sensitizer (B1316253) dye in dye-sensitized solar cells (DSSCs), a related technology, has been shown to red-shift the intramolecular charge transfer band, tune the frontier molecular energy levels, and improve both photovoltaic performance and stability. mdpi.com In OPVs, the use of a copolymer based on a thieno[3,2-b]thiophene-diketopyrrolopyrrole unit as the donor material, in conjunction with a fullerene acceptor, resulted in a power conversion efficiency of 5.4%. acs.org More recently, a donor polymer based on a thieno[3,4-b]thiophene unit embedded with a cyclohexane-1,4-dione achieved an outstanding power conversion efficiency of 16.1% in a non-fullerene organic solar cell. google.com These results highlight the significant potential of thieno[2,3-f] nih.govbenzothiole-4,8-dione and related fused thiophene systems in advancing the field of organic photovoltaics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4O2S2 B011667 thieno[2,3-f][1]benzothiole-4,8-dione CAS No. 32281-36-0

Properties

IUPAC Name

thieno[2,3-f][1]benzothiole-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUXRPJYVQQBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186030
Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32281-36-0
Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032281360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32281-36-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149690
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (BENZO(1,2-B:4,5-B)DITHIOPHENE-4,8-DIONE)
Source FDA Global Substance Registration System (GSRS)
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Synthetic Strategies and Chemical Transformations of Thieno 2,3 F 1 Benzothiole 4,8 Dione

Direct Synthesis Routes to the Thieno[2,3-f]nih.govbenzothiole-4,8-dione Core

The construction of the rigid, fused thieno[2,3-f] nih.govbenzothiole-4,8-dione framework is achieved through specific synthetic methodologies that build the tetracyclic system from simpler precursors.

Cyclization-Based Approaches

Cyclization reactions are fundamental to forming the core structure of thieno[2,3-f] nih.govbenzothiole-4,8-dione. These approaches typically involve the formation of one or both of the thiophene (B33073) rings in the final steps of the synthesis. A key strategy involves an intramolecular cyclization, where a suitably functionalized precursor undergoes ring closure to yield the target dione (B5365651). nih.govresearchgate.net This method is effective in creating the fused ring system with the desired quinoidal structure.

Multi-Step Synthetic Pathways

More commonly, the synthesis of thieno[2,3-f] nih.govbenzothiole-4,8-dione is accomplished through a multi-step pathway that begins with a thiophene-based starting material.

A well-established route to thieno[2,3-f] nih.govbenzothiole-4,8-dione utilizes thiophene-3-carboxylic acid (3-thenoic acid) as the starting material. nih.govresearchgate.net The synthesis begins with the conversion of the carboxylic acid to a more reactive intermediate, typically an acid chloride. This is achieved by reacting 3-thenoic acid with an excess of thionyl chloride, often at reflux temperature, to produce thiophene-3-carbonyl chloride. nih.govresearchgate.net This acid chloride is then converted into a diethylamide derivative by reacting it with diethylamine. nih.govresearchgate.net

The crucial step in this synthetic sequence is the intramolecular cyclization of the thiophene amide intermediate. nih.govresearchgate.net The amide is treated with a strong base, such as n-butyl lithium, in an appropriate solvent like diethyl ether. nih.govresearchgate.net This reagent facilitates a double cyclization reaction, leading to the formation of the fused benzo[1,2-b:4,5-b']dithiophene-4,8-dione core. nih.govresearchgate.net The reaction is typically quenched with water, and the final product can be purified by recrystallization from a solvent like glacial acetic acid, with reported yields ranging from 31-45%. researchgate.net

StepReactant(s)Reagent(s)ProductRef.
13-Thenoic acidThionyl chlorideThiophene-3-carbonyl chloride nih.govresearchgate.net
2Thiophene-3-carbonyl chlorideDiethylamineN,N-diethylthiophene-3-carboxamide nih.govresearchgate.net
3N,N-diethylthiophene-3-carboxamiden-Butyl lithiumThieno[2,3-f] nih.govbenzothiole-4,8-dione nih.govresearchgate.net

Functionalization and Derivatization Methods for Thieno[2,3-f]nih.govbenzothiole-4,8-dione

The thieno[2,3-f] nih.govbenzothiole-4,8-dione core can be chemically modified to create a wide array of derivatives with tailored properties. These functionalization strategies are critical for developing new materials for advanced applications.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the thieno[2,3-f] nih.govbenzothiole-4,8-dione scaffold. These reactions allow for the introduction of various substituents, which can significantly alter the electronic and physical properties of the molecule.

For instance, the dione can be converted into 4,8-dialkylbenzo[1,2-b:4,5-b']dithiophenes (BDTs). This is achieved in a two-step, one-pot synthesis where the dione is first reacted with alkyllithium or alkyl Grignard reagents. researchgate.net The resulting intermediate is then reduced to afford the final dialkylated product. researchgate.net This method provides a direct route to functionalized BDTs that are promising building blocks for organic photovoltaics. researchgate.net

Furthermore, palladium-catalyzed coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are employed to create more complex conjugated systems. google.commdpi.comrsc.org In a Stille coupling, an organotin reagent is coupled with an organic halide in the presence of a palladium catalyst. This has been used to synthesize polymers based on the BDTD core by coupling it with thiophene-based π-bridges. google.com Similarly, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, has been used to synthesize biaryl systems containing the benzo[1,2-b:4,3-b']dithiophene framework. mdpi.com A general methodology using palladium-mediated reactions, including Suzuki-Sonogashira coupling and carbon-sulfur bond formation, has been developed for direct access to 4,8-functionalized benzo[1,2-b:4,5-b']dithiophenes. rsc.org These derivatives have shown potential for high charge carrier mobilities in organic electronic devices. rsc.org

Reaction TypeReactantsCatalystProduct TypeRef.
AlkylationThieno[2,3-f] nih.govbenzothiole-4,8-dione, Alkyllithium/Alkyl Grignard-4,8-Dialkylbenzo[1,2-b:4,5-b']dithiophenes researchgate.net
Stille CouplingDione derivative, Thiophene-based π-bridgePalladium catalystDonor-acceptor polymers google.com
Suzuki-Miyaura CouplingBrominated BDT, Arylboronic acid esterPd(PPh₃)₄Biaryl systems mdpi.com
Suzuki-Sonogashira CouplingDione derivativePalladium catalystFused-ring conjugated systems rsc.org

Direct Arylation Polymerization for Conjugated Systems Incorporating Thieno[2,3-f]yyu.edu.trbenzothiole-4,8-dione

Direct arylation polymerization (DAP) has emerged as a more environmentally friendly alternative to traditional cross-coupling reactions like Stille coupling for the synthesis of conjugated polymers. DAP avoids the need for pre-activated C-H bonds using organometallic reagents. This method has been applied to the synthesis of donor-acceptor copolymers containing benzo[1,2-c:4,5-c']dithiophene-4,8-dione (BDTD), an isomer of the title compound. researchgate.net A series of wide bandgap copolymers with BDTD as the acceptor unit were synthesized via DAP, demonstrating the viability of this "greener" synthetic route for creating materials for organic optoelectronic applications. researchgate.net

Friedlander Reaction Protocol for Benzothiophene-Derived Scaffolds

The Friedlander synthesis is a classic reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form quinoline (B57606) derivatives. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, and iodine. wikipedia.org The mechanism can proceed through either an initial aldol (B89426) addition followed by cyclization and dehydration, or through the formation of a Schiff base followed by an Aldol reaction and elimination. wikipedia.org While traditionally used for quinoline synthesis, the principles of this condensation and cyclization can be adapted for the construction of other fused heterocyclic systems derived from appropriately functionalized benzothiophenes. epa.govnih.gov

Chemical Modification for Tuning Electronic Properties of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione

The electronic properties of benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDTD) and its derivatives can be finely tuned through chemical modification. This is crucial for optimizing their performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.comchemicalbook.com The planar and symmetrical structure of BDTD facilitates π-π stacking and electron delocalization, which are beneficial for charge transport. ossila.comchemicalbook.com

One strategy for tuning electronic properties is the introduction of substituents. For instance, chlorination of the BDTD core has been shown to enhance intermolecular interactions and improve charge carrier transport. nih.gov The position of the chlorine atom is critical; chlorination at the β-position of the thiophene ring in a related benzo[1,2-b:4,5-c']dithiophene-4,8-dione system led to a smaller π-π stacking distance and a significant improvement in the power conversion efficiency of polymer solar cells. nih.gov

Another approach is the incorporation of BDTD units into conjugated polymers. The architecture of these polymers, whether porous or linear, and the nature of the linker units significantly affect their electrochemical properties. rsc.org Porous polymers with phenyl-bridged linkers have demonstrated enhanced ion diffusion and higher specific capacitance, highlighting the importance of structural engineering in designing high-performance energy storage materials. rsc.org Furthermore, the band gap and molecular energy levels of BDTD-based polymers can be controlled to enhance the power conversion efficiency of polymer solar cells. rsc.org

Advanced Spectroscopic and Structural Characterization of Thieno 2,3 F 1 Benzothiole 4,8 Dione and Its Functionalized Materials

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Thieno[2,3-f]scielo.brbenzothiole-4,8-dione and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of thieno[2,3-f] scielo.brbenzothiole-4,8-dione and its functionalized analogues. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the regioselectivity of substitution and the electronic environment of the core structure.

In ¹H NMR spectra of derivatives, the protons on the thiophene (B33073) and benzene (B151609) rings typically appear in the aromatic region (δ 7.0-8.5 ppm). The precise chemical shifts and coupling constants are highly sensitive to the nature and position of substituents. For instance, in various derivatives of the core benzo[1,2-b:4,5-b']dithiophene structure, aromatic protons are clearly resolved, allowing for precise assignment. For example, in a 2,6-bis(trimethyltin)-4,8-di(2-ethylhexyloxy)benzo[1,2-b;3,4-b]dithiophene derivative, the aromatic protons appear as a singlet at δ 7.51 ppm. rsc.org The protons of alkyl side chains, commonly introduced to improve solubility, appear in the upfield region (δ 0.8-4.5 ppm), with their multiplicity and integration confirming their structure and attachment to the core. rsc.orgnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the dione (B5365651) moiety are typically found significantly downfield (δ > 160 ppm). Aromatic carbons resonate in the δ 110-150 ppm range, with their exact shifts influenced by the electronic effects of substituents. For example, in a derivative of 4,8-didodecyloxybenzol[1,2-b;3,4-b]dithiophene, the carbon signals are well-resolved, allowing for detailed structural analysis. rsc.org Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are often employed to definitively assign all proton and carbon signals, especially in complex, heavily substituted derivatives.

Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Benzo[1,2-b:4,5-b']dithiophene (BDT) Derivatives.
Compound DerivativeAromatic Protons (ppm)Alkyl Chain Protons (ppm)Solvent
BDT-AA (with cyano-phenyl groups) nih.gov7.92 (d), 7.79 (d), 7.57 (s)4.47 (d), 1.84-1.92 (m), 1.46-1.66 (m), 1.33-1.43 (m), 1.01 (t), 0.93 (t)CDCl₃
BDT-H2 (with phenyl groups) nih.gov7.65 (d), 7.28–7.35 (m), 7.24 (s), 7.05–7.19 (m)4.39 (d), 1.79–1.89 (m), 1.46–1.67 (m), 1.32–1.41 (m), 1.00 (t), 0.92 (t)CDCl₃
PBDT-OBT Polymer case.edu7.99–7.96 (m), 7.36–7.19 (m), 6.98–6.69 (m)4.23–3.98 (t), 2.85–2.76 (m), 1.78–1.19 (m), 0.98–0.80 (br)CDCl₃

Electronic Absorption and Emission Spectroscopy for Optical Properties of Thieno[2,3-f]scielo.brbenzothiole-4,8-dione Derivatives

UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is fundamental to characterizing the electronic properties of thieno[2,3-f] scielo.brbenzothiole-4,8-dione derivatives. The spectra reveal information about the extent of π-conjugation and the energy of electronic transitions, primarily π-π* transitions within the aromatic system. The parent benzo[1,2-b:4,5-b']dithiophene (BDT) core provides a platform where functionalization can systematically tune the optical bandgap.

The absorption maxima (λmax) are strongly influenced by the nature of the substituents attached to the core. Electron-donating groups (e.g., alkoxy, alkyl) or extending the π-conjugation with additional aromatic rings typically leads to a bathochromic (red) shift in the absorption spectrum, indicating a lowering of the HOMO-LUMO gap. For example, polymers based on BDT and benzothiadiazole units exhibit broad absorption bands extending from 350 to 700 nm. researchgate.net Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift. The solvent environment can also influence the absorption spectra due to solvatochromic effects. These tailored optical properties are critical for applications such as organic solar cells, where broad absorption across the solar spectrum is desired.

UV-Vis Absorption Data for Selected Thieno[2,3-f] scielo.brbenzothiole-4,8-dione Analogues and Derivatives.
Compound/Derivativeλmax (nm)SolventKey Feature
PBDT-TTz Polymer researchgate.net350-700Not SpecifiedBroad absorption band suitable for photovoltaics.
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene mdpi.com~375ChloroformRepresents a derivative with extended conjugation.
2-(dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiophene mdpi.com~390ChloroformFurther extension of conjugation leads to a red shift.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy investigates the emissive properties of thieno[2,3-f] scielo.brbenzothiole-4,8-dione derivatives upon photoexcitation. These compounds and their analogues often exhibit fluorescence, a property highly sensitive to their molecular structure and environment. The emission wavelength, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF) are key parameters determined from PL studies.

Substituents play a critical role in modulating the fluorescence properties. For instance, in related thieno[3,2-b] scielo.brbenzothiophene (B83047) (TBT) derivatives, the introduction of methyl and methoxy groups leads to a slight red shift in the emission peak. nih.gov A more significant red shift (Δλem = 73 nm) is observed in a derivative featuring both an electron-donating methoxy group and an electron-withdrawing carboxylate group, attributed to a "push-pull" electronic interaction that lowers the energy of the excited state. nih.gov The fluorescence quantum yields can be quite high, with values ranging from 0.11 to 0.35 reported for substituted TBTs, indicating efficient emission. nih.gov These tunable emissive properties make them promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Photoluminescence Data for Substituted Thieno[3,2-b] scielo.brbenzothiophene (TBT) Derivatives. nih.gov
CompoundEmission Wavelength Shift (Δλem vs. TBT)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF, ns)
Methyl/Methoxy-substituted TBTs1-12 nm (red shift)0.11 - 0.350.11 - 0.30
6-MeO-TBT-2-COOMe ("push-pull" system)73 nm (red shift)0.11 - 0.350.11 - 0.30

Electrochemical Characterization Techniques

Cyclic Voltammetry for Thieno[2,3-f]scielo.brbenzothiole-4,8-dione Derivatives

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of thieno[2,3-f] scielo.brbenzothiole-4,8-dione derivatives and to determine their frontier molecular orbital (HOMO and LUMO) energy levels. By measuring the onset potentials for oxidation (Eox) and reduction (Ered), the energies of the HOMO and LUMO can be estimated relative to a reference standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

These energy levels are crucial for designing materials for organic electronic devices. For example, the HOMO level of a donor material in an organic solar cell must be well-matched with the LUMO level of the acceptor material for efficient charge transfer. For asymmetrical benzo[b]dithiophene homopolymers, HOMO levels were determined to be between -5.48 eV and -5.53 eV based on their onset oxidation potentials. mdpi.com The LUMO level can be calculated from the HOMO level and the optical bandgap (determined from UV-Vis spectroscopy) or directly from the reduction potential. Functionalizing the core structure allows for the fine-tuning of these energy levels; electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower it. mdpi.com This tunability is essential for optimizing device performance.

HOMO/LUMO Energy Levels of Benzothiophene-based Materials Determined by Cyclic Voltammetry.
Compound/PolymerEox (onset, V)HOMO (eV)LUMO (eV)
Asymmetrical BDT Homopolymer (P13) mdpi.com1.13-5.51-
Asymmetrical BDT Homopolymer (P14) mdpi.com1.15-5.53-
Asymmetrical BDT Homopolymer (P15) mdpi.com1.10-5.48-
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene mdpi.com--5.49-2.26
2-(dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiophene mdpi.com--5.51-2.29

Electrochemical Impedance Spectroscopy in Benzothiophene-Derived Systems

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the dynamic electrical behavior of materials and their interfaces. biologic.net In the context of benzothiophene-derived systems, EIS is particularly useful for characterizing the performance of materials within electronic devices like organic solar cells, OFETs, and sensors. researchgate.netresearchgate.net The technique involves applying a small AC voltage perturbation over a wide range of frequencies and measuring the resulting current response to determine the system's impedance. researchgate.net

The resulting data, often plotted as a Nyquist diagram, can be fitted to an equivalent electrical circuit model to extract valuable parameters. scielo.brresearchgate.net These parameters include the solution resistance (Rs), charge-transfer resistance (Rct) at the electrode/material interface, and double-layer capacitance (Cdl). For thiophene-based polymer films, EIS can differentiate between the impedance characteristics of the material in its reduced (insulating) and oxidized (conducting) states. scielo.br By analyzing the impedance response, researchers can gain insights into charge transport mechanisms, ion diffusion within the material, and the quality of interfaces, all of which are critical factors for optimizing device efficiency and stability. scielo.brresearchgate.net

Morphological and Crystalline Structure Analysis

The performance of organic semiconductor materials is intrinsically linked to the molecular arrangement and organization within thin films. Techniques such as atomic force microscopy and X-ray diffraction are crucial for elucidating the surface morphology, film texture, and crystalline order, which govern charge transport and other electronic properties.

Atomic Force Microscopy (AFM) for Thin Film Surface MorphologyAtomic Force Microscopy (AFM) is an indispensable tool for visualizing the nanoscale surface topography of thin films. For materials based on thieno[2,3-f]ulb.ac.bebenzothiole-4,8-dione and its derivatives, AFM reveals critical information about the film's quality and molecular self-assembly on a substrate.rsc.orgresearchgate.netInvestigations of thin films of related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives show that surface morphology can range from small, rod-shaped grains with significant grain boundaries to highly ordered microstructures, depending on the specific molecular functionalization and processing conditions.mdpi.com

In studies of similar benzothiophene compounds, AFM has been used to observe laterally homogeneous film growth characterized by terraced islands and distinct molecular layers. ulb.ac.be For instance, analysis of 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) films revealed a continuous film composed of several complete molecular layers, with a measured step height of 3.2 ± 0.1 nm, corresponding to the interlayer distance. ulb.ac.be Such detailed morphological analysis is key to understanding and optimizing the fabrication process for electronic devices.

X-ray Diffraction (XRD) for Film Texture and Crystalline OrderX-ray Diffraction (XRD) provides fundamental insights into the crystalline structure and molecular orientation within a thin film.rsc.orgresearchgate.netThe technique is used to determine the degree of crystallinity, identify polymorphic phases, and ascertain the orientation of molecules relative to the substrate surface.donga.ac.kr

In characterizations of solution-processed films of BTT derivatives, θ–2θ XRD analysis has been employed to confirm the microstructure and crystallinity. rsc.orgresearchgate.netmdpi.com For example, a prominent primary diffraction peak observed at 2θ = 5.90° for a BTT derivative corresponded to a d-spacing of 1.50 nm. mdpi.com This value closely matched the theoretical molecular length of 1.51 nm, suggesting a well-ordered, vertically aligned molecular arrangement on the film surface. mdpi.com The presence of multiple, high-intensity diffraction peaks is indicative of a highly ordered microstructure, which is generally favorable for efficient charge transport. mdpi.comdonga.ac.kr In some cases, XRD analysis has revealed the existence of crystalline polymorphs in polymer thin films, which can also be investigated using techniques like differential scanning calorimetry. donga.ac.kr

Single-Crystal X-ray Diffraction AnalysisSingle-Crystal X-ray Diffraction offers the most precise determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular packing in the crystalline state. This data is invaluable for establishing definitive structure-property relationships.mdpi.com

While a single-crystal structure for the parent thieno[2,3-f] ulb.ac.bebenzothiole-4,8-dione is not detailed in the reviewed literature, analysis of its functionalized derivatives provides significant insight into the expected packing motifs. For example, a single-crystal analysis of 5,10-dipropyl-dithieno[2,3-d;2′,3′-d′]benzo[2,1-b:3,4-b′]dithiophene (DTmBDT-C3), a related heteroacene, revealed a monoclinic (P21/c) space group. acs.org The analysis showed a completely planar molecular structure that organizes into a "herringbone" packing arrangement, a common and electronically favorable motif for organic semiconductors. acs.org The π–π stacking distance in this arrangement was determined to be 3.69 Å. acs.org Such detailed structural information is critical for understanding intermolecular electronic coupling and predicting charge transport pathways.

Thermal Analysis

Thermal analysis techniques are vital for determining the stability, processing window, and phase behavior of organic materials. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods used to characterize the thermal properties of thieno[2,3-f] ulb.ac.bebenzothiole-4,8-dione and its derivatives. mdpi.commdpi.com

Thermogravimetric Analysis (TGA)Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing a clear indication of its thermal stability and decomposition temperature (Td). High thermal stability is a desirable characteristic for organic semiconductors, as it ensures material integrity during processing steps like thermal annealing and device operation.mdpi.com

Studies on various fused thiophene systems demonstrate their excellent thermal robustness. TGA performed under a nitrogen atmosphere shows that these materials often have high decomposition temperatures, signifying their suitability for electronic applications. mdpi.comacs.org The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs. mdpi.com

Compound/DerivativeDecomposition Temperature (Td) at 5% Weight Loss (°C)Reference
DTmBDT Heteroacene Derivatives> 390 acs.org
2,7-diBr-BTBT~320 (interpolated) mdpi.com
2,7-diBr-BTBTDO~340 (interpolated) mdpi.com
2,7-diBr-BTBTTO~358 (interpolated) mdpi.com

Differential Scanning Calorimetry (DSC)Differential Scanning Calorimetry (DSC) is used to detect thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg) by measuring the difference in heat flow between a sample and a reference as a function of temperature.mdpi.comThis information is crucial for identifying different crystalline phases and for selecting appropriate substrate temperatures during thin-film deposition, which significantly impacts the film's microstructure and morphology.acs.org

The parent compound, thieno[2,3-f] ulb.ac.bebenzothiole-4,8-dione, has a reported melting point of 260-262°C. echemi.com Functionalization of the core structure can alter these thermal properties. For instance, the attachment of alkyl chains in related systems, such as with 5,10-didodecyl-dithieno[2,3-d;2′,3′-d′]benzo[2,1-b:3,4-b′]dithiophene (DTmBDT-C12), results in a significantly lower melting point. acs.org

Compound/DerivativeMelting Point (Tm) (°C)Reference
Thieno[2,3-f] ulb.ac.bebenzothiole-4,8-dione260 - 262 echemi.com
DTmBDT-C12105 acs.org

Computational Chemistry and Theoretical Modeling of Thieno 2,3 F 1 Benzothiole 4,8 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of thieno[2,3-f] nih.govbenzothiole-4,8-dione and its analogs. These computational methods provide a detailed understanding of the electronic and structural characteristics that govern their reactivity and potential utility.

Electronic Structure Analysis: HOMO/LUMO Energy Levels and Band Gaps

DFT calculations are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule.

For thieno[2,3-f] nih.govbenzothiole-4,8-dione and its derivatives, the HOMO is typically distributed across the fused thiophene (B33073) and benzothiophene (B83047) rings, indicating the electron-donating nature of this core structure. nih.govmdpi.com Conversely, the LUMO is often localized on specific moieties, such as the dione (B5365651) functionality or acceptor groups. nih.gov The HOMO-LUMO gap in these compounds can be tuned by introducing different substituents. For instance, the introduction of strong electron-donating groups can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level, effectively narrowing the band gap. nih.gov

Theoretical studies on related benzodithiophene dione structures have shown that these molecules can exhibit ambipolar charge transport properties, with high electron and hole mobilities, making them promising for applications in organic electronics. researchgate.net The planar structure of these molecules facilitates close intermolecular contacts, which is crucial for efficient charge carrier mobility. nih.gov

Below is a table summarizing representative theoretical HOMO/LUMO energy levels and band gaps for related thiophene-based compounds, as determined by DFT calculations.

Compound/DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)
Benzo[b]thieno[2,3-d]thiophene Derivative 2-5.34-1.543.80
Benzo[b]thieno[2,3-d]thiophene Derivative 3-5.33-1.643.69
2,1,3-Benzothiadiazole (B189464) Derivative 2a-5.12--
2,1,3-Benzothiadiazole Derivative 2b-5.24--
2,1,3-Benzothiadiazole Derivative 2c-4.78--
2,1,3-Benzothiadiazole Derivative 2d-5.12--
PSB-1-5.49-3.072.42
PSB-2-5.11-2.862.25
PSB-3-5.25-2.952.30
PSB-4-5.07-2.882.19

Data sourced from multiple computational studies on related thiophene derivatives. nih.govmdpi.comnih.gov

Reaction Mechanism Elucidation for Benzothiophene Formation

Computational studies, particularly using DFT, have been pivotal in elucidating the reaction mechanisms for the formation of benzothiophene structures. nih.govacs.org These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, which helps in understanding the feasibility and pathways of synthetic routes. For example, computational analysis has been used to study the formation of benzothiet-2-one from benzothiophenedione, a related structural motif. nih.govacs.org Such studies can reveal the energetics of ring-closure reactions and subsequent dimerizations, providing valuable insights for optimizing synthetic methodologies. nih.govacs.org The synthesis of benzothiophene derivatives can be achieved through various methods, including palladium-catalyzed cyclizations. acs.orgorganic-chemistry.org

Topological Orbital Representations

The visualization of molecular orbitals provides a qualitative understanding of the electronic distribution within a molecule. For thieno[2,3-f] nih.govbenzothiole-4,8-dione and its derivatives, the HOMO is generally spread across the π-conjugated backbone, while the LUMO can be localized on specific electron-accepting parts of the molecule. nih.govmdpi.com This distribution is crucial for understanding charge transfer characteristics and designing materials for applications in organic electronics. Hole-electron analysis can further reveal the contribution of specific atoms to the electronic transitions, showing, for instance, how sulfur atoms can play a significant role in the excitation process. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State and Spectral Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the excited-state properties and predict the absorption and emission spectra of molecules. rsc.org For thieno[2,3-f] nih.govbenzothiole-4,8-dione and its analogs, TD-DFT calculations can accurately predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectra. mdpi.comresearchgate.netnih.gov

These calculations have been successfully applied to various thieno[3,2-b] nih.govbenzothiophene-based molecules to understand their electronic and spectroscopic properties for potential use in organic photovoltaics. researchgate.netcapes.gov.br By correlating the calculated spectra with experimental data, researchers can gain a deeper understanding of the electronic transitions and the factors that influence the photophysical properties of these compounds. nih.govscispace.com The accuracy of TD-DFT calculations allows for the rational design of new materials with tailored optical properties. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and In Silico Optimization for Thiophene Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. For thiophene derivatives, QSAR models have been developed to predict their inhibitory activity against various biological targets. nih.govnih.govbenthamdirect.com These models use molecular descriptors to quantify the structural features of the molecules and establish a mathematical relationship with their activity. nih.govresearchgate.net

Successful QSAR models, often characterized by high correlation coefficients (R²) and cross-validation coefficients (q²), can be used to predict the activity of newly designed compounds. nih.gov This in silico optimization process allows for the rational design of more potent thiophene-based therapeutic agents while reducing the need for extensive experimental screening. nih.govbenthamdirect.com

In Silico Analysis for Pharmacokinetic and Toxicity Parameters of Thiophene Derivatives

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties of drug candidates. For thiophene derivatives, computational tools can predict key pharmacokinetic parameters such as oral absorption, bioavailability, and potential for metabolism. researchgate.netnih.gov These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. nih.govnih.gov

In silico toxicity predictions can help to flag potential liabilities, such as mutagenicity or carcinogenicity, early in the development process. nih.gov For instance, studies on benzothiophene have investigated its subchronic toxicity, providing valuable data for risk assessment. nih.gov By integrating these computational predictions, researchers can prioritize the synthesis and further testing of thiophene derivatives with a higher probability of success as safe and effective drugs. researchgate.netnih.govmdpi.com

Applications of Thieno 2,3 F 1 Benzothiole 4,8 Dione in Organic Electronic Devices

Organic Photovoltaics (OPVs)

The quest for high-efficiency organic solar cells has led to the exploration of novel materials for the active layer. Thieno[2,3-f] rsc.orgbenzothiole-4,8-dione and its derivatives have emerged as promising candidates, particularly as components in non-fullerene acceptors and donor-acceptor copolymers.

Role of Thieno[2,3-f]rsc.orgbenzothiole-4,8-dione as Non-Fullerene Acceptors

Non-fullerene acceptors (NFAs) are a class of materials that have revolutionized the field of OPVs, enabling power conversion efficiencies (PCEs) to surpass those of fullerene-based devices. The structural order and aggregation of NFAs are critical for light absorption, phase separation, and charge transport, all of which directly impact the PCE of an organic solar cell. nih.gov

Thieno[3,4-c]pyrrole-4,6-dione (TPD), a structurally related core, has been successfully used to construct high-performance A-D-A'-D-A type NFAs. researchgate.net For instance, NFAs incorporating a TPD central core have demonstrated excellent molecular planarity and have led to OPVs with significant efficiencies. researchgate.net The quinoidal character of the TPD core contributes to improved coplanarity and greater π-electron delocalization in the NFA skeleton. researchgate.net Similarly, the benzo[1,2-c:4,5-c']dithiophene-4,8-dione (BDD) unit, which shares a foundational structure with thieno[2,3-f] rsc.orgbenzothiole-4,8-dione, has been utilized as an electron-withdrawing central core in A-D-A'-D-A type NFAs. researchgate.net

The design of NFAs based on fused-ring systems like thieno[3,2-b]indole-thiophenes has also shown promise for efficient organic solar cells. researchgate.net Furthermore, a thieno[3,4-b]thiophene-based NFA, ATT-1, has been designed to have a planar conjugated framework, broad absorption, and a suitable LUMO energy level, resulting in a PCE of up to 10.07% when paired with the PTB7-Th donor. nih.gov The fibrillization of NFAs, a process that can be influenced by the molecular structure, has been shown to enhance intermolecular packing and lead to unprecedented PCEs in binary P-BHJ OSCs. nih.gov

Donor-Acceptor (D-A) Copolymers Incorporating Thieno[2,3-f]rsc.orgbenzothiole-4,8-dione in OPV Performance

Donor-acceptor (D-A) copolymers are a cornerstone of modern OPV technology, allowing for fine-tuning of the material's electronic and optical properties. nih.govrsc.org The strategic combination of electron-donating and electron-accepting units within the polymer backbone enables control over the bandgap and charge transport characteristics. nih.govrsc.org

While direct incorporation of thieno[2,3-f] rsc.orgbenzothiole-4,8-dione into D-A copolymers for OPVs is an area of ongoing research, studies on analogous structures provide valuable insights. For instance, copolymers based on thieno[3,2-b]indole and 2,1,3-benzothiadiazole (B189464) have been synthesized and used in bulk heterojunction polymer solar cells, achieving PCEs up to 5.83%. rsc.org The choice of the π-bridge between the donor and acceptor units in these copolymers has a significant impact on their physical and electrochemical properties. rsc.org

Similarly, copolymers utilizing thieno[2,3-f]benzofuran, another related heterocyclic structure, have been designed and synthesized. nih.gov These polymers exhibit broad and strong absorption in the solid state and deep HOMO energy levels, which are desirable for high open-circuit voltages in solar cells. nih.gov Devices fabricated with these polymers have achieved PCEs of up to 6% with a high fill factor. nih.gov The development of copolymers based on thieno[3,2-b] rsc.orgbenzothiophene (B83047) isoindigo has also been reported, demonstrating that even small structural variations can significantly impact the morphology of the active layer and, consequently, the device performance. nih.gov

Influence of Structural Modifications on Photovoltaic Efficiency and Absorption Characteristics

Structural modifications to the core thieno[2,3-f] rsc.orgbenzothiole-4,8-dione unit and its derivatives play a crucial role in optimizing the performance of OPVs. These modifications can influence the material's absorption spectrum, energy levels, and molecular packing.

For example, the introduction of a thiophene (B33073) bridge unit in hybrid non-fullerene acceptors can significantly broaden the absorption of the acceptor and enhance the film's absorption coefficient. researchgate.net This leads to wider photo-current responses in the corresponding solar cells. researchgate.net In a computational study on small molecules based on thieno[2,3-b]indole, substituting the thiophene π-bridge with other moieties like furan, thieno[2,3-b]thiophene, thiazole, and thiazolothiazole was shown to have a significant effect on the electronic and optical properties, leading to improved theoretical power conversion efficiencies. researchgate.net

Furthermore, the design of asymmetric non-fullerene acceptors can minimize non-radiative energy loss and charge recombination, leading to higher efficiencies. researchgate.net The strategic placement of side chains, such as phenyl-substituted alkyl chains, can also impact intermolecular interactions and improve the nanomorphology of the active layer, facilitating efficient exciton (B1674681) dissociation and charge transport. researchgate.net

Organic Field-Effect Transistors (OFETs)

The rigid and planar structure of thieno[2,3-f] rsc.orgbenzothiole-4,8-dione and its derivatives makes them highly suitable for applications in organic field-effect transistors (OFETs), where efficient charge transport through well-ordered molecular assemblies is paramount.

Charge Transport Mechanisms and Hole Mobility Enhancement in Thieno[2,3-f]rsc.orgbenzothiole-4,8-dione Containing Materials

Derivatives of benzothieno[2,3-b]thiophene (BTT) have demonstrated excellent field-effect performance, with hole mobilities as high as 0.46 cm²/Vs and high on/off current ratios. rsc.org Theoretical studies on thieno[2,3-b]benzothiophene derivatives have shown that some compounds can exhibit high hole mobilities, on the order of 0.17 to 0.28 cm²/Vs, indicating their potential for efficient hole transport. rsc.org The ability to achieve balanced charge transport is also possible through structural modifications. rsc.org

The introduction of thieno[3,2-b]thiophene (B52689) units into polymers has been shown to extend the coplanarity of the polymer backbone and promote a more delocalized HOMO distribution, which is expected to enhance intermolecular charge-carrier hopping. acs.org This has led to the development of polymers with exceptionally high hole mobilities, reaching up to 1.95 cm²/Vs. acs.org Similarly, copolymers incorporating thieno[3,2-b]thiophene and benzothiadiazole have been used as the semiconducting channel in OFETs, exhibiting p-channel behavior and operating at low voltages with hole mobilities up to 0.1 cm²/Vs. researchgate.net

The table below summarizes the hole mobility of various thieno[2,3-f] rsc.orgbenzothiole-4,8-dione related compounds in OFETs.

Compound/Polymer ClassHole Mobility (cm²/Vs)Reference
Benzothieno[2,3-b]thiophene (BTT) derivatives0.46 rsc.org
Thieno[2,3-b]benzothiophene derivatives (theoretical)0.17 - 0.28 rsc.org
Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer1.95 acs.org
Thieno[3,2-b]thiophene-benzothiadiazole copolymer0.1 researchgate.net
Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b;3,4-b′]dithiophene (DTmBDT) derivativesup to 0.75 acs.org
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene0.005 mdpi.com
rsc.orgbenzothieno[3,2-b]benzo-thiophene (BTBT) derivativesup to 0.10 researchgate.net

Planar Conjugated Structures for Enhanced π-π Stacking and Electron Delocalization

The planarity of the molecular structure is a critical factor for achieving high charge carrier mobility in organic semiconductors. A planar backbone facilitates close π-π stacking between adjacent molecules, which in turn enhances electron delocalization and promotes efficient charge transport. rsc.orgacs.org

Theoretical calculations on thieno[2,3-b]benzothiophene derivatives have demonstrated that their large conjugated planar structure, combined with close π-stacking arrangements and multiple intermolecular interactions, can lead to good environmental stability and high charge mobility. rsc.org The optimized molecular structures of some benzo[b]thieno[2,3-d]thiophene derivatives have shown nearly planar conformations, which is crucial for effective π-electron delocalization and intramolecular charge transfer. researchgate.netmdpi.com

The molecular ordering of dithieno[2,3-d;2′,3′-d′]benzo[1,2-b;3,4-b′]dithiophenes in thin films has been shown to be highly dependent on structural factors like alkyl substituents and aromatic end-caps. acs.org Well-defined morphologies with strong π-π stacking are directly correlated with higher charge-carrier mobilities in OFETs. acs.org The introduction of thienothiophene units into polymer backbones is a known strategy to extend polymer coplanarity and enhance intermolecular charge hopping. acs.org

Development of n-Type Benzothieno[3,2-b]itmo.rubenzothiophene-Based Semiconductors

While many organic semiconductors are p-type (hole-transporting), the development of n-type (electron-transporting) materials is essential for the fabrication of complementary circuits, a key component of modern electronics. Researchers have explored the synthesis of n-type semiconductors based on the benzothieno[3,2-b] itmo.rubenzothiophene (BTBT) framework, which can be derived from thieno[2,3-f] itmo.rubenzothiole-4,8-dione.

A notable strategy involves the synthesis of dihalo- and bis-aroyl-substituted benzo[1,2-b:6,5-b′]dithiophene-4,5-diones. These modifications aim to increase the electron affinity of the core structure. For instance, 2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione has demonstrated n-type behavior with electron mobility (μe) values of 4.4 (±1.7) × 10−4 cm² V⁻¹ s⁻¹ for vacuum-deposited films and a significantly higher mobility of 6.9 × 10⁻³ cm² V⁻¹ s⁻¹ for solution-processed active layers. iaea.orgresearchgate.net Another derivative, 2,7-bis-(4-n-hexyl-thiophene-2-yl)-benzo[1,2-d:4,3-d′]bis(thiazole)-4,5-dione, also exhibited n-type characteristics with an average electron mobility of 8.2 × 10⁻⁵ cm² V⁻¹ s⁻¹ in OFETs with a solution-processed active layer. iaea.org These findings underscore the potential of modifying the BDTD core to produce effective n-type semiconductors.

Other Emerging Organic Electronic Applications

The versatility of the thieno[2,3-f] itmo.rubenzothiole-4,8-dione scaffold extends beyond transistors into other promising areas of organic electronics.

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Derivatives of thieno[2,3-f] itmo.rubenzothiole-4,8-dione are being investigated as advanced materials for Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). A key area of research is the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), which can lead to highly efficient OLEDs.

One approach involves creating donor-acceptor-donor (D-A-D) structured molecules where a derivative of the BDTD core acts as the acceptor. For example, new TADF emitters based on a itmo.rubenzothieno[3,2-b]benzothiophene-tetraoxide acceptor unit have been synthesized and show promise for OLED applications. case.edu In a different strategy, a donor–π–acceptor type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene π-conjugated linker, has been successfully used as an emitter in a solution-processed OLED. This device demonstrated a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61%. georganics.sk

Charge Transport and Photosensitizing Materials

The excellent charge transport properties of polymers and small molecules derived from thieno[2,3-f] itmo.rubenzothiole-4,8-dione make them highly suitable for use as charge transport and photosensitizing materials, particularly in organic photovoltaics (OPVs). The planar structure of the BDTD core promotes good electron delocalization and π-π stacking, which are beneficial for charge mobility. itmo.ru

Cruciform-shaped compounds, such as 2,6-bis(phenylethynyl)-4,8-bis(phenylethynyl)benzo[1,2-b:4,5-b']dithiophene and its alkyl-substituted derivatives, have been designed and synthesized from BDTD. These materials exhibit interesting charge transport properties, with single micrometer ribbon transistors of one derivative showing a high mobility of up to 0.81 cm² V⁻¹ s⁻¹. nih.gov Furthermore, polymers based on the BDTD backbone are extensively used as donor materials in bulk-heterojunction solar cells. For example, a polymer donor named PBTT-F, based on a strongly electron-deficient core derived from BDTD, when blended with the acceptor Y6, resulted in a photovoltaic device with an outstanding power conversion efficiency (PCE) of 16.1% and a high fill factor of 77.1%. ucla.edu Another polymer, PBDTTBT, which incorporates the BDTD unit, achieved a PCE of up to 5.66%. rsc.org

The photosensitizing properties of BDTD derivatives are also being harnessed in dye-sensitized solar cells (DSSCs). A series of dyes based on a thieno[2,3-f]benzofuran core, which shares structural similarities with the BDTD framework, have been synthesized and tested in DSSCs. The introduction of different donor groups to these dyes was found to significantly impact their photovoltaic performance, with one derivative achieving a power conversion efficiency of up to 5.5%. nih.gov

Materials for Buffer Layers and Electrodes

Derivatives of thieno[2,3-f] itmo.rubenzothiole-4,8-dione are also finding applications as buffer layers, specifically as hole-transport layers (HTLs) and electron-transport layers (ETLs), in organic electronic devices. These layers are crucial for improving device efficiency and stability by facilitating charge injection and extraction between the active layer and the electrodes.

Benzodithiophene-based polymers have been successfully employed as dopant-free hole-transport materials in perovskite solar cells. These polymers can be designed to have appropriate energy levels for efficient hole extraction from the perovskite layer. itmo.runih.gov For instance, a novel conjugated polyelectrolyte, PBN, which contains a benzodithiophene unit, was used as an electron-transporting layer over a ZnO layer in an inverted structure polymer solar cell. The inclusion of the PBN layer led to a significant improvement in power conversion efficiency to 8.6%, a 21.1% increase compared to the control device. This enhancement was attributed to reduced interfacial resistance and improved charge transport and collection. acs.orgresearchgate.net

Medicinal Chemistry and Biological Research Involving Thieno 2,3 F 1 Benzothiole 4,8 Dione Derivatives

Structure-Activity Relationship (SAR) Studies of Related Thiophene (B33073) and Benzothiophene (B83047) Scaffolds

The biological activity of thiophene and benzothiophene derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity.

For instance, in the context of anticancer activity, SAR studies on benzothiophene derivatives have revealed that certain substitutions can significantly influence their efficacy. A quantitative structure-activity relationship (QSAR) analysis of benzo[b]thienyl hydroxamic acids as histone deacetylase (HDAC) inhibitors identified that steric, electrostatic, and electro-topological parameters are key determinants of their anticancer activity. researchgate.net This suggests that modifying these properties through targeted chemical synthesis could lead to more potent anticancer agents. researchgate.net Similarly, for 2-quinolone-benzothiophene hybrids, SAR has shown that introducing methyl and other specific groups at the N-1 position of the 2-quinolone fragment is favorable for their anti-proliferative activities. researchgate.net

In the realm of anti-inflammatory agents, the presence of specific functional groups on the thiophene ring, such as carboxylic acids, esters, amines, and amides, has been frequently associated with their biological activity, particularly the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.netbohrium.com

Furthermore, SAR studies on thieno[2,3-d]pyrimidine (B153573) derivatives as epidermal growth factor receptor (EGFR) inhibitors have provided insights into the structural requirements for potent anticancer activity. researchgate.net These studies collectively underscore the importance of systematic structural modifications to unlock the full therapeutic potential of thiophene and benzothiophene-based compounds. nih.gov

Investigations into Biological Activities of Thiophene and Benzothiophene Derivatives

The inherent structural features of thiophene and benzothiophene have made them "privileged structures" in drug discovery, leading to the development of numerous compounds with a wide array of pharmacological effects. nih.govnih.govijpsjournal.com

Antioxidant Properties

Several derivatives of thiophene and benzothiophene have demonstrated significant antioxidant capabilities. For example, novel 3-(1H-indol-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene have shown high antioxidant capacities, even surpassing the standard reference, trolox. ias.ac.in Additionally, certain tetrahydrobenzo[b]thiophene derivatives have exhibited potent antioxidant activity, highlighting their potential in mitigating oxidative stress-related diseases. nih.govresearchgate.net The presence of free amino and NH groups in some of these compounds appears to be a key contributor to their antioxidant properties. nih.gov Benzo[b]thiophen-3-ol derivatives have also been investigated for their antioxidant potential in the context of neurodegenerative diseases. nih.gov

Anti-inflammatory Effects

Thiophene and benzothiophene derivatives are well-documented for their anti-inflammatory properties. rsc.orgnih.govijpsjournal.com Commercially available anti-inflammatory drugs like Tinoridine and Tiaprofenic acid contain a thiophene core. nih.govresearchgate.net Research has shown that various thiophene derivatives can inhibit key inflammatory enzymes like COX and LOX. nih.govresearchgate.net For example, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors with potent in vivo anti-inflammatory activity. nih.gov Another study highlighted a thiophene derivative that, at a dose of 50 mg/kg, exhibited superior anti-inflammatory inhibition compared to indomethacin. nih.gov The anti-inflammatory activity is often linked to the presence of specific functional groups like carboxylic acids, esters, and amides. nih.govresearchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The thiophene and benzothiophene scaffolds are prominent in the development of new antimicrobial agents. nih.govijpsjournal.comnih.gov Derivatives have shown broad-spectrum activity against various pathogens, including drug-resistant strains.

Antibacterial: Novel benzothiophene derivatives have demonstrated significant antibacterial activity, particularly against Staphylococcus aureus. ias.ac.in For instance, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene and related compounds displayed high antibacterial efficacy. ias.ac.in Furthermore, certain thiophene derivatives have been found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Studies on benzo[b]thiophene acylhydrazones have identified compounds with minimal inhibitory concentrations (MIC) as low as 4 µg/mL against multidrug-resistant S. aureus (MRSA). nih.gov Thiophene derivatives have also shown bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.orgresearchgate.net

Antifungal: Specific benzothiophene derivatives, such as 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene, have been identified as potential antifungal agents. ias.ac.in The thiophene ring is a core component of the antifungal drug Sertaconazole. rsc.orgias.ac.in

Antiviral: While less extensively reported, some benzothiazole (B30560) derivatives, which share structural similarities with benzothiophenes, have shown antiviral properties. mdpi.com

Anticancer Potential

The development of thiophene and benzothiophene derivatives as anticancer agents is a highly active area of research. nih.govnih.govijpsjournal.comnih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and microtubule assembly. nih.gov

One study identified a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative as a potent compound with broad-spectrum antitumor activity against several cancer cell lines. nih.gov This compound was found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov Other benzothiophene derivatives have been shown to destabilize tubulin polymerization, a key process in cell division. nih.gov Furthermore, 5-hydroxybenzothiophene derivatives have emerged as effective multi-target kinase inhibitors, demonstrating significant growth inhibitory activity across different cancer cell lines. tandfonline.com QSAR studies have also been employed to design more potent benzothiophene-based anticancer agents by identifying key structural features that correlate with activity. researchgate.net

Anticancer Activity of Thiophene and Benzothiophene Derivatives
Compound ClassMechanism of ActionObserved EffectsReference
Benzyl urea tetrahydrobenzo[b]thiophene derivativesInduction of G2/M cell cycle arrest and apoptosisBroad-spectrum antitumor activity nih.gov
Other benzothiophene derivativesDestabilization of tubulin polymerizationAntitumor properties nih.gov
5-hydroxybenzothiophene derivativesMulti-target kinase inhibitionSignificant growth inhibitory activity in various cancer cell lines tandfonline.com
Thiophene derivatives (general)CytotoxicityEffective against non-small cell lung cancer and colorectal cancer cell lines nih.gov

Enzyme Inhibition Studies (e.g., Protoporphyrinogen (B1215707) IX Oxidase Inhibition by Thieno[2,3-d]pyrimidine-2,4-dione Derivatives)

Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) in plants, making them effective herbicides. acs.orgnih.govresearchgate.net Through in silico structure-guided optimization, a highly potent compound, 1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, was discovered. acs.orgnih.gov This compound exhibited a significantly lower Ki value (2.5 nM) against Nicotiana tabacum PPO compared to existing inhibitors, indicating a much higher potency. nih.gov Molecular simulations suggested that the thieno[2,3-d]pyrimidine-2,4-dione moiety plays a crucial role in the strong interaction with the enzyme's active site. acs.orgnih.gov

Beyond PPO, other thiophene and benzothiophene derivatives have been studied as inhibitors of various enzymes. For instance, benzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov Furthermore, thieno[2,3-d]pyrimidine derivatives have been developed as potent and orally bioavailable antagonists of the gonadotropin-releasing hormone receptor (GnRH-R). nih.gov

Enzyme Inhibition by Thiophene and Benzothiophene Derivatives
Compound ClassTarget Enzyme/ReceptorBiological ApplicationKey FindingsReference
Thieno[2,3-d]pyrimidine-2,4-dione derivativesProtoporphyrinogen IX Oxidase (PPO)HerbicideHighly potent inhibition (Ki = 2.5 nM) acs.orgnih.gov
Benzo nih.govnih.govthieno[2,3-d]pyrimidine derivativesDipeptidyl Peptidase-4 (DPP-4)AntidiabeticIdentified as noncompetitive inhibitors nih.gov
Thieno[2,3-d]pyrimidine derivativesGonadotropin-Releasing Hormone Receptor (GnRH-R)Hormone-related disordersPotent and orally bioavailable antagonists nih.gov

Receptor Modulation (e.g., Retinoic Acid Receptor-Related Orphan Receptor γt by Tetrahydro-Benzothiophene Modulators)

The retinoic acid receptor-related orphan receptor γt (RORγt) has emerged as a significant drug target for a range of conditions, including inflammatory and autoimmune diseases, metabolic disorders, and certain types of cancer. acs.orgnih.gov RORγt is a nuclear receptor that is crucial in the differentiation and function of Th17 cells, which are key players in inflammatory processes through their production of cytokines like IL-17A. researchgate.netnih.gov In this context, derivatives of the thieno[2,3-f] acs.orgbenzothiole-4,8-dione scaffold, specifically 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene, have been identified as potent modulators of RORγt. acs.orgacs.org

Recent research has focused on the discovery and characterization of these tetrahydro-benzothiophene derivatives as inverse agonists of RORγt. acs.org An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of RORγt, inverse agonists can suppress the receptor's activity, thereby reducing the inflammatory response mediated by Th17 cells. researchgate.net

The potency of these compounds has been evaluated through various in vitro binding assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) competitive assays. acs.orgnih.gov These studies have confirmed that 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene are potent inverse agonists of RORγt, with IC₅₀ values—a measure of the concentration of a drug that is required for 50% inhibition in vitro—ranging from 0.5 to 5 nM. acs.orgnih.gov The experimental data showed good concordance with computational docking scores. acs.org

The mechanism of action for these modulators involves inducing greater instability in the protein's conformation through steric clashes and push-pull mechanisms, as compared to agonist lock hydration. nih.govacs.org A basal modulatory activity of the tested 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene towards RORγt was also observed, stemming from interactions with the Cys320-Glu326 and Arg364-Phe377 hydrophilic regions of the receptor. nih.govacs.org

Table 1: In Vitro Potency of Tetrahydro-Benzothiophene Derivatives as RORγt Modulators

Compound ClassAssay TypePotency (IC₅₀)Reference
2,3 derivatives of 4,5,6,7-tetrahydro-benzothiopheneTR-FRET0.5–5 nM acs.orgnih.gov

Antidiabetic and Other Therapeutic Explorations

The modulation of RORγt by derivatives of thieno[2,3-f] acs.orgbenzothiole-4,8-dione extends to potential therapeutic applications in metabolic diseases, including diabetes. acs.orgnih.gov The role of RORγt in metabolic regulation makes it an attractive target for the development of novel antidiabetic agents. The inverse agonism of RORγt by tetrahydro-benzothiophene derivatives could offer a new therapeutic strategy for managing metabolic conditions. acs.org

Beyond metabolic diseases, the potent anti-inflammatory properties of these compounds open up avenues for their use in a broader spectrum of therapeutic areas. The suppression of the Th17 response and the downregulation of IL-17-producing CD4 T cells are key mechanisms that could be harnessed to treat various autoimmune and inflammatory disorders. researchgate.net

One area of active investigation is liver disease. For instance, two novel RORγt inverse agonists, which are 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene, have been tested for their therapeutic potential in a mouse model of CCl₄-induced liver injury. researchgate.net This research explores the hypothesis that blocking IL-17A production can limit the progression of liver fibrosis by reducing the recruitment of inflammatory cells. researchgate.net

The diverse biological functions of RORγt also point to the potential of its modulators in oncology. acs.orgnih.gov As research continues, the therapeutic landscape for thieno[2,3-f] acs.orgbenzothiole-4,8-dione derivatives is likely to expand, with ongoing studies aimed at elucidating their full clinical potential.

Table 2: Investigational Therapeutic Areas for Tetrahydro-Benzothiophene RORγt Modulators

Therapeutic AreaMechanism of ActionPreclinical Model/IndicationReference
Metabolic Diseases (e.g., Diabetes)Modulation of RORγtNot specified acs.orgnih.gov
Inflammatory and Autoimmune DiseasesSuppression of Th17 response and IL-17 productionGeneral researchgate.net
Liver FibrosisBlocking IL-17A productionCCl₄-induced liver injury in mice researchgate.net
CancerModulation of RORγtNot specified acs.orgnih.gov

Conclusion and Future Research Directions

Summary of Current Research Advances

Direct research on thieno[2,3-f] nih.govbenzothiole-4,8-dione is limited in publicly available literature. However, the broader family of thieno-fused compounds, particularly isomers like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), has been a focal point of significant research. mdpi.com These materials are recognized for their rigid, planar structures and extensive π-conjugation, which imparts favorable electronic properties.

Advances in the field have primarily concentrated on:

Organic Electronics : Derivatives of related isomers have been successfully synthesized and incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.commdpi.com Research has demonstrated that modifying the core structure with various functional groups can tune the electronic properties, leading to high charge carrier mobilities and stability. mdpi.comresearchgate.net

Medicinal Chemistry : The thiophene (B33073) ring is considered a "privileged scaffold" in drug discovery due to its bioisosteric relationship with the benzene (B151609) ring and its versatile pharmacological activities. nih.govresearchgate.net Thiophene derivatives have been investigated for antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. nih.govnih.gov

Materials Science : The electron-rich nature of thienothiophenes makes them valuable building blocks for creating novel polymers and small molecules for applications in sensors and photovoltaic devices. mdpi.combeilstein-journals.org

Remaining Challenges in Synthesis and Advanced Characterization of Thieno[2,3-f]nih.govbenzothiole-4,8-dione Systems

The synthesis of specific isomers of thieno-fused systems presents a significant challenge, primarily concerning regioselectivity. While general methods for creating thieno[2,3-b] or [3,2-b] fused systems have been established since the 1970s, involving the cyclization of benzo[b]thiophene precursors, these routes often require multiple steps and may result in mixtures of isomers that are difficult to separate. rsc.org

Key challenges that remain include:

Regiocontrolled Synthesis : Developing high-yield, scalable synthetic pathways that exclusively produce the thieno[2,3-f] nih.govbenzothiole-4,8-dione isomer is a primary hurdle. Methods like electrophilic cyclization, while effective for some derivatives, require carefully designed precursors to control the final ring fusion geometry. researchgate.net

Functionalization : Introducing functional groups at specific positions on the core structure without compromising the integrity of the fused-ring system is complex. Such modifications are crucial for tuning solubility, molecular packing, and electronic properties.

Advanced Characterization : A full understanding of the structure-property relationships in these materials requires sophisticated characterization. While techniques like 1D and 2D-NMR, HR-MS, and X-ray crystallography are standard, probing the thin-film morphology and charge transport dynamics in electronic devices necessitates advanced techniques like grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM).

Prospects for Enhanced Performance in Organic Electronics

The prospects for using thieno[2,3-f] nih.govbenzothiole-4,8-dione and its derivatives in organic electronics are promising, largely inferred from the high performance of its isomers. The BTBT core, for instance, is a cornerstone of high-performance p-type organic semiconductors. mdpi.com Vapor-deposited thin films of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene have shown remarkable field-effect mobilities as high as 3.0 cm² V⁻¹ s⁻¹. researchgate.net Solution-processable BTBT derivatives have also achieved mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. researchgate.net

Future enhancements in performance for this class of materials could be achieved through:

Molecular Design : Strategic placement of electron-withdrawing groups (like the dione (B5365651) functionality in the target compound) and solubilizing alkyl chains can precisely control the frontier molecular orbital energy levels (HOMO/LUMO) and improve processability.

Crystal Engineering : Controlling the solid-state packing of molecules is critical for efficient charge transport. The planar structure of the thieno[2,3-f] nih.govbenzothiole-4,8-dione core could facilitate desirable π-stacking arrangements.

Device Architecture : Optimizing the interfaces between the organic semiconductor and other device layers (dielectric, electrodes) is crucial for minimizing charge trapping and contact resistance.

Performance of Related Thieno-Fused Compounds in Organic Field-Effect Transistors (OFETs)
Compound ClassHole Mobility (cm² V⁻¹ s⁻¹)On/Off RatioProcessing Method
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiopheneup to 3.0> 10⁶Vapor Deposition
2,7-Dialkyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene> 1.0> 10⁷Solution Processing
Benzo[b]thieno[2,3-d]thiophene Derivatives~0.005 - 0.22> 10⁶Solution Shearing

Future Avenues in Medicinal Chemistry Applications of Thiophene-Based Scaffolds

Thiophene-based scaffolds are integral to modern medicinal chemistry, with numerous FDA-approved drugs containing this heterocycle. nih.gov Their ability to act as bioisosteres for phenyl rings allows for the modulation of physicochemical properties, improving drug-receptor interactions and pharmacokinetic profiles. nih.govtandfonline.com

Future research avenues for thiophene-based compounds, including potential derivatives of thieno[2,3-f] nih.govbenzothiole-4,8-dione, are expansive:

Targeted Cancer Therapies : Thiophene carboxamide scaffolds have emerged as promising anticancer agents by targeting cancer-related proteins like kinases and apoptosis modulators. mdpi.com Future work will likely focus on developing highly selective inhibitors for specific oncogenic pathways.

Novel Anti-Inflammatory Agents : Thiophene derivatives are known for their anti-inflammatory properties, with some acting as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net Research is moving towards creating agents with improved efficacy and reduced side effects compared to traditional NSAIDs.

Neurodegenerative Diseases : The structural versatility and lipophilicity of thiophenes make them attractive for developing drugs that can cross the blood-brain barrier. tandfonline.com They are being explored as potential therapeutics for Alzheimer's and Parkinson's diseases by targeting enzymes like acetylcholinesterase (AChE). tandfonline.com

Antimicrobial Drug Development : With rising antibiotic resistance, novel antimicrobial agents are urgently needed. Thiophene derivatives have shown broad-spectrum activity against various bacterial and fungal strains, providing a foundation for new drug discovery efforts. nih.gov

Outlook for Theoretical and Computational Studies in Predicting Material Properties

Theoretical and computational methods, particularly Density Functional Theory (DFT), are indispensable tools for accelerating the discovery and design of novel materials based on thieno-fused scaffolds. rsc.org These studies provide critical insights into the relationship between molecular structure and material properties before committing to challenging and resource-intensive synthesis.

The outlook for computational studies in this area includes:

Predicting Electronic Properties : DFT calculations can accurately predict the HOMO/LUMO energy levels, band gaps, and ionization potentials of new derivatives. rsc.orgnih.gov This allows for the pre-screening of candidates for specific electronic applications, such as identifying materials with low-lying HOMO levels for improved air stability. rsc.org

Modeling Charge Transport : Computational models can estimate key parameters for charge transport, such as reorganization energy and transfer integrals between adjacent molecules in a crystal lattice. rsc.org These calculations help predict whether a material will be a good p-type or n-type semiconductor.

Simulating Molecular Packing : Predicting the most stable crystal packing polymorphism is a significant challenge but is crucial for understanding charge transport. Advanced computational methods can help elucidate the complex intermolecular interactions (e.g., π-stacking, hydrogen bonding) that govern solid-state morphology.

Virtual Screening for Medicinal Chemistry : In drug discovery, molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of thiophene-based ligands with biological targets like enzymes and receptors. nih.govmdpi.com This accelerates the identification of promising drug candidates for further experimental validation.

Q & A

Q. How can synthetic routes be scaled while maintaining yield for complex derivatives?

  • Answer : Optimize stepwise reactions under controlled conditions. For example, hydrazide intermediates (e.g., ethyl 4-(benzoylamino)benzoate) achieved 92% yield via reflux in hydrazine hydrate, with purification via column chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.